2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
Description
This compound features a benzo[d][1,3]dioxol-5-yl (methylenedioxybenzene) moiety linked via an acetamide bridge to a 1-(pyridin-3-yl)-1H-1,2,3-triazol-4-ylmethyl group. Synthesis likely involves coupling reactions, as seen in analogous compounds (e.g., carbodiimide-mediated amidation) .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-17(7-12-3-4-15-16(6-12)25-11-24-15)19-8-13-10-22(21-20-13)14-2-1-5-18-9-14/h1-6,9-10H,7-8,11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGIBFARCIXWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the 1,2,3-triazole ring:
Coupling of the benzo[d][1,3]dioxole and 1,2,3-triazole moieties: This step involves the use of appropriate linkers and coupling reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide depends on its application:
Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the triazole ring can form hydrogen bonds or coordinate with metal ions.
Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or photovoltaic materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and synthetic distinctions between the target compound and related derivatives:
Key Observations:
Core Structure Similarities : All compounds share the benzo[d][1,3]dioxol-acetamide backbone, suggesting a common design strategy to exploit the methylenedioxy group’s metabolic stability and hydrophobic interactions .
Heterocyclic Variations: The target compound’s triazole-pyridine substituent differs from the benzimidazole in compound 28 and the pyrrole-carboxamide in D-19 . Triazoles often improve solubility and metal-binding capacity, whereas benzimidazoles enhance planar stacking interactions.
Synthetic Approaches :
- Compound 28 was synthesized via amide coupling with a 84% yield, indicating efficient methodology. The target compound likely follows similar steps but requires functionalization of the triazole-pyridine group, which may complicate purification.
- Commercial availability of D-19 suggests its use as a reference standard in bioactivity studies.
Functional Implications:
- Bioactivity : While compound 28 was developed as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor , the target compound’s triazole-pyridine group could modulate selectivity for other enzymatic targets (e.g., kinases or GPCRs).
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide represents a novel class of bioactive molecules that have garnered interest due to their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a triazole group via a pyridine derivative. The unique structural characteristics contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF7 and HepG2. The IC50 values were reported as follows:
- MCF7:
- HepG2:
These values indicate a strong antiproliferative effect compared to standard chemotherapeutics like doxorubicin .
The anticancer activity is attributed to several mechanisms:
- Apoptosis Induction : Flow cytometry assays revealed that the compound promotes apoptosis in cancer cells through the mitochondrial pathway, evidenced by alterations in Bax and Bcl-2 protein levels .
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been assessed. It demonstrated notable activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 μg/mL |
| Staphylococcus aureus | 6.25 μg/mL |
| Pseudomonas aeruginosa | 25 μg/mL |
These results suggest that the compound can serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This effect was evaluated using an ELISA assay, where a significant reduction in cytokine levels was observed at concentrations as low as .
Case Studies and Research Findings
Several case studies have been conducted to further explore the biological activities of this compound:
- Case Study on Anticancer Efficacy : In vivo experiments involving tumor-bearing mice showed a marked reduction in tumor size when treated with this compound compared to controls. The treatment group exhibited a decrease in tumor volume after four weeks of administration .
- Synergistic Effects : Research indicated that combining this compound with existing chemotherapeutics enhances overall efficacy against resistant cancer cell lines, suggesting a potential for combination therapies in clinical settings .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis should prioritize regioselective formation of the 1,2,3-triazole core and stable coupling between the benzodioxole and pyridyl-triazole moieties. A plausible approach involves:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, ensuring regioselectivity .
- Amide coupling : Use of chloroacetyl chloride or similar reagents in the presence of triethylamine (as a base) in dioxane or DMF to form the acetamide bridge .
- Purification : Recrystallization from ethanol-DMF mixtures to isolate intermediates .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H NMR : Confirm proton environments for the benzodioxole (δ 6.7–7.1 ppm), pyridyl-triazole (δ 8.1–8.9 ppm), and methylene groups (δ 4.0–4.5 ppm) .
- LC-MS : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .
- Elemental analysis : Validate purity (>95%) and stoichiometry .
Q. How can solubility challenges be addressed during biological assays?
- Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers containing <1% detergent (e.g., Tween-80) to prevent precipitation .
Advanced Research Questions
Q. What computational methods are effective for predicting bioactivity and optimizing structure-activity relationships (SAR)?
- PASS program : Predict pharmacological profiles (e.g., anticonvulsant, anticancer) by analyzing structural motifs like the benzodioxole (CNS penetration) and triazole (hydrogen bonding) .
- Molecular docking : Simulate binding to targets (e.g., GABA receptors or kinase enzymes) using software like AutoDock Vina, focusing on triazole-pyridyl interactions with active-site residues .
- ADMET prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP, blood-brain barrier permeability) .
Q. How can contradictory activity data across studies be resolved?
- Dose-response validation : Ensure consistent molarity and purity (>95%) across assays to eliminate batch variability .
- Target selectivity profiling : Use kinase panels or receptor-binding assays to confirm off-target effects .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., benzodioxole-containing anticonvulsants) to identify trends .
Q. What strategies improve reaction efficiency and scalability?
- Flow chemistry : Optimize CuAAC conditions (e.g., catalyst loading, temperature) in continuous flow reactors to reduce side products .
- Microwave-assisted synthesis : Accelerate amide coupling steps (e.g., 20–25°C → 50–60°C) while maintaining regioselectivity .
- Green solvents : Replace dioxane with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
Q. How can molecular dynamics (MD) simulations guide functional group modifications?
- Simulate ligand-target complexes to identify:
- Hydrophobic pockets : Optimize benzodioxole substituents (e.g., methyl vs. tert-butyl) for enhanced binding .
- Hydrogen-bond donors/acceptors : Modify the triazole’s methylene linker to improve solubility without sacrificing affinity .
Methodological Notes
- Experimental rigor : Include negative controls (e.g., triazole-free analogs) to confirm mechanistic hypotheses .
- Data transparency : Publish raw spectral data and docking parameters in supplementary materials for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
